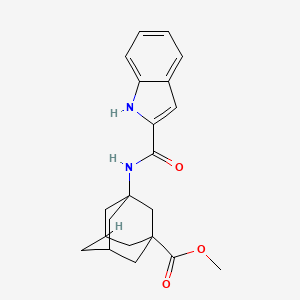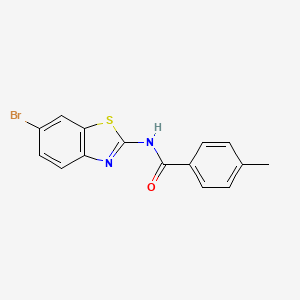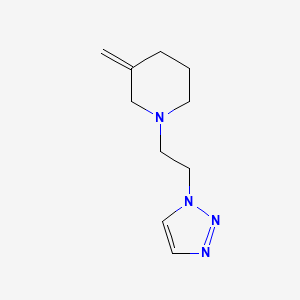
(1r,3s,5R,7S)-methyl 3-(1H-indole-2-carboxamido)adamantane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1r,3s,5R,7S)-methyl 3-(1H-indole-2-carboxamido)adamantane-1-carboxylate is a synthetic compound that has gained attention due to its potential applications in scientific research. It is a derivative of adamantane, a bicyclic organic compound that has been used in the synthesis of antiviral drugs and other pharmaceuticals.
Mechanism of Action
The mechanism of action of ((1r,3s,5R,7S)-methyl 3-(1H-indole-2-carboxamido)adamantane-1-carboxylate)-methyl 3-(1H-indole-2-carboxamido)adamantane-1-carboxylate involves binding to the ATP-binding site of CK2, thereby inhibiting its activity. This results in downstream effects on cellular processes that are regulated by CK2.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ((1r,3s,5R,7S)-methyl 3-(1H-indole-2-carboxamido)adamantane-1-carboxylate)-methyl 3-(1H-indole-2-carboxamido)adamantane-1-carboxylate are still being studied. However, it has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting potential anti-cancer effects. It has also been shown to modulate the activity of other proteins, including the histone deacetylase HDAC6.
Advantages and Limitations for Lab Experiments
One advantage of ((1r,3s,5R,7S)-methyl 3-(1H-indole-2-carboxamido)adamantane-1-carboxylate)-methyl 3-(1H-indole-2-carboxamido)adamantane-1-carboxylate is its specificity for CK2, which allows for targeted inhibition of this protein. However, its effects on other proteins and cellular processes are still being studied, which could limit its usefulness in certain experiments. Additionally, its synthetic nature could make it more difficult to produce on a large scale compared to naturally occurring compounds.
Future Directions
There are several potential future directions for research involving ((1r,3s,5R,7S)-methyl 3-(1H-indole-2-carboxamido)adamantane-1-carboxylate)-methyl 3-(1H-indole-2-carboxamido)adamantane-1-carboxylate. One area of interest is its potential use as a therapeutic agent for cancer and other diseases. Further studies are needed to determine its efficacy and safety in animal and human models. Another potential direction is the development of analogs with improved specificity or potency for CK2 inhibition. Additionally, studies are needed to further elucidate its effects on other proteins and cellular processes.
Synthesis Methods
The synthesis of ((1r,3s,5R,7S)-methyl 3-(1H-indole-2-carboxamido)adamantane-1-carboxylate)-methyl 3-(1H-indole-2-carboxamido)adamantane-1-carboxylate involves the reaction of adamantane-1-carboxylic acid with methyl chloroformate to form the corresponding methyl ester. This intermediate is then reacted with 1H-indole-2-carboxylic acid to form the final product. The reaction is typically carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane.
Scientific Research Applications
((1r,3s,5R,7S)-methyl 3-(1H-indole-2-carboxamido)adamantane-1-carboxylate)-methyl 3-(1H-indole-2-carboxamido)adamantane-1-carboxylate has potential applications in scientific research due to its ability to modulate the activity of certain proteins. Specifically, it has been shown to inhibit the activity of the protein kinase CK2, which is involved in a variety of cellular processes including cell proliferation and apoptosis. Inhibition of CK2 has been proposed as a potential therapeutic strategy for cancer and other diseases.
properties
IUPAC Name |
methyl 3-(1H-indole-2-carbonylamino)adamantane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-26-19(25)20-8-13-6-14(9-20)11-21(10-13,12-20)23-18(24)17-7-15-4-2-3-5-16(15)22-17/h2-5,7,13-14,22H,6,8-12H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWBDTYTDYNWPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3CC(C1)CC(C3)(C2)NC(=O)C4=CC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1r,3s,5R,7S)-methyl 3-(1H-indole-2-carboxamido)adamantane-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-chlorophenyl)sulfonyl]-N-(3,5-dimethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2537171.png)
![5-Nitro-6-phenoxyimidazo[2,1-b][1,3]thiazole](/img/structure/B2537176.png)
![N-(2-Cyclohexyl-2-hydroxyethyl)-N-(6,7-dihydro-5H-cyclopenta[b]pyridin-2-ylmethyl)prop-2-enamide](/img/structure/B2537179.png)
![N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2537180.png)
![N-[(2-Methoxyquinolin-4-yl)methyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2537181.png)

![1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2537185.png)

![4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(2,5-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2537187.png)

![6-Cyclopropyl-2-({1-[(oxolan-3-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2537190.png)

![6-hydroxy-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2537193.png)